Enzymatic Potency: PfDHODH-IN-2 vs. Advanced Dihydrothiophenone Leads (Compounds 25, 50, 53)
Within the dihydrothiophenone series, PfDHODH-IN-2 (Compound 11) shows an IC50 of 1.11 µM against recombinant PfDHODH, representing a lead-optimization intermediate. In the same study and assay system, optimized analogs Compounds 25, 50, and 53 achieved IC50 values of 20 nM, 6 nM, and 18 nM, respectively [1]. This 55- to 185-fold potency difference demonstrates that PfDHODH-IN-2 serves as a well-characterized moderate-potency probe suitable for SAR baseline studies or as a less potent control compound when extreme target engagement is not desired.
| Evidence Dimension | PfDHODH enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 1.11 µM (1,110 nM) |
| Comparator Or Baseline | Compound 25: 20 nM; Compound 50: 6 nM; Compound 53: 18 nM |
| Quantified Difference | 55-fold less potent than Compound 25; 185-fold less potent than Compound 50; 62-fold less potent than Compound 53 |
| Conditions | Recombinant PfDHODH enzyme assay; dihydrothiophenone series SAR study [1] |
Why This Matters
Enables users to select a moderately potent tool compound when nanomolar potency is not required, or to benchmark new chemical series against a well-documented dihydrothiophenone intermediate.
- [1] Xu M, et al. J Med Chem. 2013;56(20):7911-24. View Source
